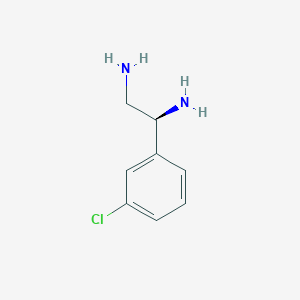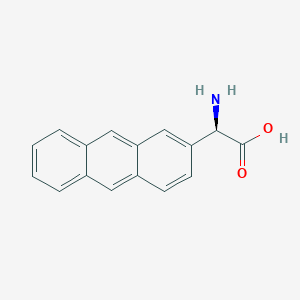
(2R)-2-Amino-2-(2-anthryl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Amino-2-(2-anthryl)acetic acid is an organic compound that features an anthracene moiety attached to an amino acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(2-anthryl)acetic acid typically involves the reaction of anthracene derivatives with amino acid precursors under specific conditions. One common method involves the use of copper-catalyzed oxidative dehydrogenative annulation reactions, which facilitate the formation of the desired product through the creation of new bonds between carbon and nitrogen atoms .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would likely be applied to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-Amino-2-(2-anthryl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce a variety of substituted amino acids.
Wissenschaftliche Forschungsanwendungen
(2R)-2-Amino-2-(2-anthryl)acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a probe in studying reaction mechanisms.
Biology: It can be employed in the study of protein-ligand interactions and as a fluorescent marker due to its anthracene moiety.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism by which (2R)-2-Amino-2-(2-anthryl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The anthracene moiety can intercalate with DNA, affecting gene expression and protein synthesis. Additionally, the amino acid backbone allows for interactions with various biological molecules, influencing cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-Amino-2-(2-anthryl)acetic acid: The enantiomer of the compound, differing in its stereochemistry.
2-Amino-2-(2-naphthyl)acetic acid: Similar structure but with a naphthalene moiety instead of anthracene.
2-Amino-2-(2-phenyl)acetic acid: Contains a phenyl group instead of anthracene.
Uniqueness
(2R)-2-Amino-2-(2-anthryl)acetic acid is unique due to its anthracene moiety, which imparts distinct optical and electronic properties. This makes it particularly valuable in applications requiring fluorescence and electronic interactions.
Eigenschaften
Molekularformel |
C16H13NO2 |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
(2R)-2-amino-2-anthracen-2-ylacetic acid |
InChI |
InChI=1S/C16H13NO2/c17-15(16(18)19)13-6-5-12-7-10-3-1-2-4-11(10)8-14(12)9-13/h1-9,15H,17H2,(H,18,19)/t15-/m1/s1 |
InChI-Schlüssel |
NCMCIBYADCNBKT-OAHLLOKOSA-N |
Isomerische SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[C@H](C(=O)O)N |
Kanonische SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


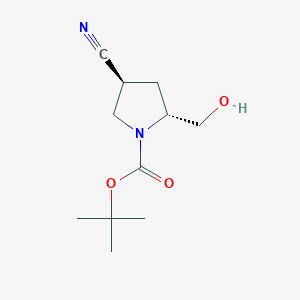



![(1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13047866.png)
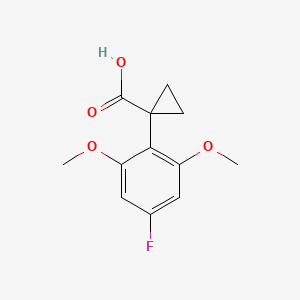
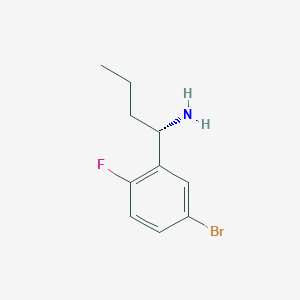
![Methyl 7-hydroxy-2-(methylthio)thieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13047899.png)
![4-Methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13047907.png)

![(E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N'-[(4-fluorophenyl)methoxy]methanimidamide](/img/structure/B13047910.png)
![6'-Bromo-4-hydroxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13047918.png)
